5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride
Overview
Description
5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the azetidine ring and the dimethoxybenzyl group in its structure suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives.
Attachment of the Dimethoxybenzyl Group: This step often involves the use of benzyl halides or benzyl alcohols in the presence of suitable catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the oxadiazole ring or the azetidine ring, potentially leading to ring opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinones, aldehydes, or carboxylic acids.
Reduction: Alcohols, amines, or fully reduced hydrocarbons.
Substitution: Various substituted benzyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities. The presence of the oxadiazole ring is often associated with bioactivity, and the compound could be explored for its potential to inhibit various biological targets.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. It may act as a lead compound in drug discovery programs aimed at developing new treatments for diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride would depend on its specific biological target. Generally, oxadiazoles can interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The azetidine ring may enhance binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Azetidin-3-yl-3-(4-methoxybenzyl)-1,2,4-oxadiazole hydrochloride
- 5-Azetidin-3-yl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole hydrochloride
- 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,3,4-oxadiazole hydrochloride
Uniqueness
The unique combination of the azetidine ring and the dimethoxybenzyl group in 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride distinguishes it from other similar compounds. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a compound of interest for further research and development.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3.ClH/c1-18-11-4-3-9(5-12(11)19-2)6-13-16-14(20-17-13)10-7-15-8-10;/h3-5,10,15H,6-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCWTZZDLNWWIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)C3CNC3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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